molecular formula C13H19F3N2 B12860275 N-(2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl)-N,N-diethylamine

N-(2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl)-N,N-diethylamine

Cat. No.: B12860275
M. Wt: 260.30 g/mol
InChI Key: FBFGZDKUPOGRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl)-N,N-diethylamine is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and high-throughput screening can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl)-N,N-diethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl)-N,N-diethylamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl)-N,N-diethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl)-N,N-diethylamine is unique due to its specific structural features, including the trifluoromethyl group and the ethylamine chain.

Properties

Molecular Formula

C13H19F3N2

Molecular Weight

260.30 g/mol

IUPAC Name

N,N-diethyl-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C13H19F3N2/c1-3-18(4-2)12(9-17)10-6-5-7-11(8-10)13(14,15)16/h5-8,12H,3-4,9,17H2,1-2H3

InChI Key

FBFGZDKUPOGRNH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CN)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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